1-(2-Bromo-3-fluorobenzoyl)piperidin-3-ol
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Overview
Description
1-(2-Bromo-3-fluorobenzoyl)piperidin-3-ol is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom, which is widely used in the synthesis of pharmaceuticals and other biologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-3-fluorobenzoyl)piperidin-3-ol typically involves the reaction of 2-bromo-3-fluorobenzoyl chloride with piperidin-3-ol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include further purification steps to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-3-fluorobenzoyl)piperidin-3-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms in the benzoyl group can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The piperidin-3-ol moiety can be oxidized to form piperidin-3-one or reduced to form piperidin-3-amine.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed:
- Substituted derivatives with different functional groups.
- Oxidized products like piperidin-3-one.
- Reduced products like piperidin-3-amine .
Scientific Research Applications
1-(2-Bromo-3-fluorobenzoyl)piperidin-3-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-3-fluorobenzoyl)piperidin-3-ol involves its interaction with specific molecular targets in biological systems. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact pathways and targets may vary depending on the specific application and biological context .
Comparison with Similar Compounds
1-(3-Bromo-4-fluorobenzoyl)piperidine: Similar structure but with different substitution pattern on the benzoyl group.
1-(2-Chloro-3-fluorobenzoyl)piperidin-3-ol: Chlorine instead of bromine in the benzoyl group.
1-(2-Bromo-3-chlorobenzoyl)piperidin-3-ol: Chlorine instead of fluorine in the benzoyl group.
Uniqueness: 1-(2-Bromo-3-fluorobenzoyl)piperidin-3-ol is unique due to the specific combination of bromine and fluorine atoms in its structure, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
(2-bromo-3-fluorophenyl)-(3-hydroxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrFNO2/c13-11-9(4-1-5-10(11)14)12(17)15-6-2-3-8(16)7-15/h1,4-5,8,16H,2-3,6-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWXSRBQWKNFNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=C(C(=CC=C2)F)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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